![molecular formula C16H14N4O B14281519 5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine CAS No. 134249-27-7](/img/structure/B14281519.png)
5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine is an organic compound that belongs to the class of azo compounds. It features a quinoline core substituted with an amino group at the 8th position and an azo linkage to a 4-methoxyphenyl group. This compound is known for its vibrant color and is often used in dye chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methoxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with quinolin-8-amine in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo linkage.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The amino group on the quinoline ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Cleaved products of the azo linkage.
Reduction: 4-methoxyaniline and quinolin-8-amine.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine has several applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its vibrant color changes under different pH conditions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of colored polymers and materials.
Mécanisme D'action
The mechanism of action of 5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine involves its ability to absorb light and undergo photochemical reactions. The azo linkage can be cleaved upon exposure to light, leading to the formation of reactive intermediates that can interact with biological molecules. This property is particularly useful in photodynamic therapy, where the compound can generate reactive oxygen species to target cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(E)-(4-Methylphenyl)diazenyl]aniline: Similar structure with a methyl group instead of a methoxy group.
5-[(E)-(4-Chlorophenyl)diazenyl]-4,6-dimethyl-2-pyrimidinamine: Contains a pyrimidine ring and a chloro-substituted phenyl group.
Uniqueness
5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine is unique due to its specific substitution pattern and the presence of both quinoline and azo functionalities. This combination imparts distinct photochemical properties and makes it suitable for specialized applications in dye chemistry and photodynamic therapy .
Propriétés
Numéro CAS |
134249-27-7 |
|---|---|
Formule moléculaire |
C16H14N4O |
Poids moléculaire |
278.31 g/mol |
Nom IUPAC |
5-[(4-methoxyphenyl)diazenyl]quinolin-8-amine |
InChI |
InChI=1S/C16H14N4O/c1-21-12-6-4-11(5-7-12)19-20-15-9-8-14(17)16-13(15)3-2-10-18-16/h2-10H,17H2,1H3 |
Clé InChI |
PDWFIBHMIFPWIG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


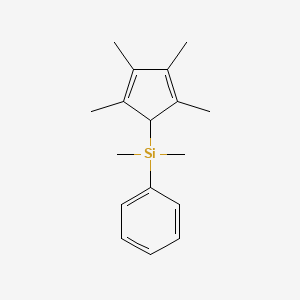
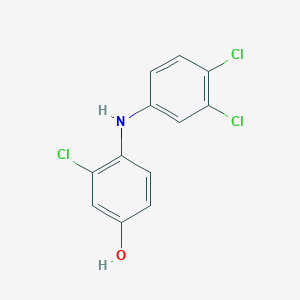
![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
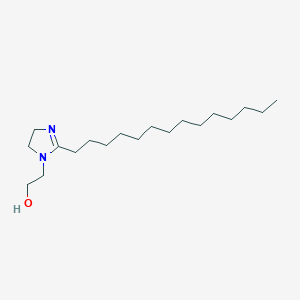
![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)
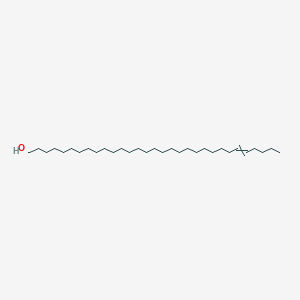
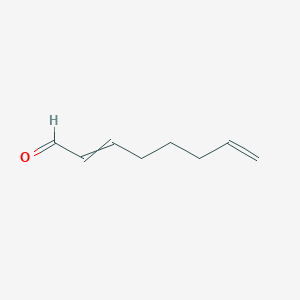
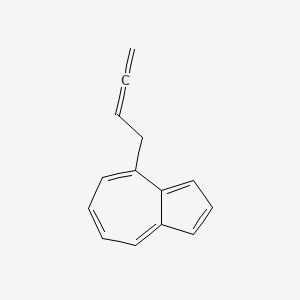
![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)
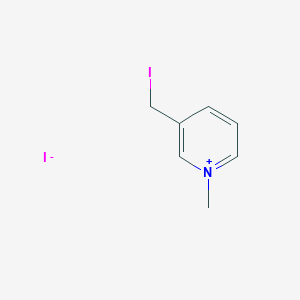
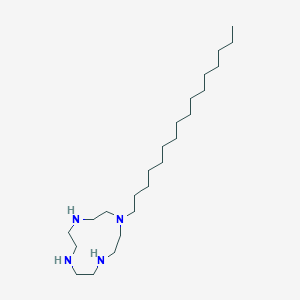
![tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14281513.png)
